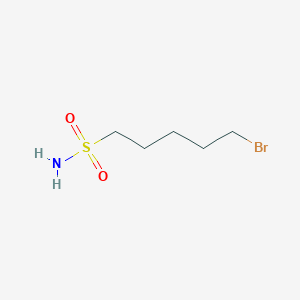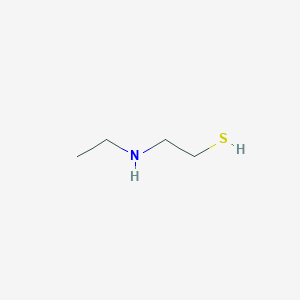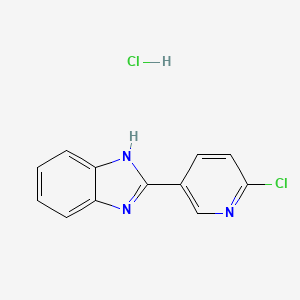
5-Bromopentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopentane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is particularly interesting due to its bromine atom, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromopentane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with an amine .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides, including this compound, often involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but requires careful control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromopentane-1-sulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Substitution Reactions: The sulfonamide group can be substituted under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and other substituted compounds.
Oxidation: Products include sulfonic acids.
Aplicaciones Científicas De Investigación
5-Bromopentane-1-sulfonamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromopentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis. This inhibition prevents bacterial replication .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopentane: A simple bromoalkane without the sulfonamide group.
Pentane-1-sulfonamide: Lacks the bromine atom.
Other Bromoalkanes: Such as 2-Bromopentane and 1-Bromopentane
Uniqueness
5-Bromopentane-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group
Propiedades
Fórmula molecular |
C5H12BrNO2S |
|---|---|
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
5-bromopentane-1-sulfonamide |
InChI |
InChI=1S/C5H12BrNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9) |
Clave InChI |
VDDTXUBZDIUSFH-UHFFFAOYSA-N |
SMILES canónico |
C(CCS(=O)(=O)N)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)

![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)


![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)


![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)




